molecular formula C11H16O3 B14839781 2-(Tert-butoxy)-5-methoxyphenol

2-(Tert-butoxy)-5-methoxyphenol

Cat. No.: B14839781
M. Wt: 196.24 g/mol
InChI Key: UVJVLFBDGYWKQD-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-5-methoxyphenol is an organic compound characterized by the presence of a tert-butoxy group and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)-5-methoxyphenol typically involves the protection of phenolic hydroxyl groups using tert-butyl groups. One common method is the reaction of 5-methoxyphenol with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-5-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Tert-butoxy)-5-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-5-methoxyphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, which are crucial for its antioxidant activity. The tert-butoxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butoxy)-5-methoxyphenol is unique due to the combination of the tert-butoxy and methoxy groups on the phenol ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

5-methoxy-2-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C11H16O3/c1-11(2,3)14-10-6-5-8(13-4)7-9(10)12/h5-7,12H,1-4H3

InChI Key

UVJVLFBDGYWKQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)OC)O

Origin of Product

United States

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